molecular formula C17H15NO5S2 B12192695 4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole

4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole

Cat. No.: B12192695
M. Wt: 377.4 g/mol
InChI Key: GXCIBHJSAMHGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of sulfonyl groups attached to a phenyl ring and an oxazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of p-methylsulfonyl acetophenone with phenylhydrazine under Fischer indole synthesis conditions, followed by formylation using Vilsmeier-Haack reaction . Another approach includes the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole using hydrogen peroxide in acetic acid under microwave activation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave activation is often employed to reduce reaction time and increase selectivity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole yields 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .

Scientific Research Applications

4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole is unique due to its specific combination of sulfonyl and oxazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H15NO5S2

Molecular Weight

377.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-methylsulfonyl-2-phenyl-1,3-oxazole

InChI

InChI=1S/C17H15NO5S2/c1-12-8-10-14(11-9-12)25(21,22)16-17(24(2,19)20)23-15(18-16)13-6-4-3-5-7-13/h3-11H,1-2H3

InChI Key

GXCIBHJSAMHGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.